molecular formula C9H13NO2 B2662512 4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid CAS No. 147433-59-8

4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2662512
CAS No.: 147433-59-8
M. Wt: 167.208
InChI Key: MXRNPVMRVMPJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a carboxylic acid group (-COOH) and a 2-methylpropyl group attached to the pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the attachment of the 2-methylpropyl group and the carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which contributes to its aromaticity and stability. The carboxylic acid group would make the compound acidic and polar, while the 2-methylpropyl group would add some degree of non-polarity .


Chemical Reactions Analysis

As an aromatic compound, it might undergo electrophilic aromatic substitution reactions. The carboxylic acid group could participate in reactions such as esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar 2-methylpropyl group .

Scientific Research Applications

Bioactive Conductive Platforms

Carboxylic acid-functionalized conductive polypyrrole (PPy) is utilized as a bioactive platform for cell adhesion. Polypyrrole derivatives, like poly(1-(2-carboxyethyl)pyrrole) (PPyCOOH), have been synthesized and characterized for their electrical conductivity and ability to be surface-modified with cell-adhesive motifs. This material promotes improved attachment and spreading of Human umbilical vascular endothelial cells (HUVECs), making it a promising candidate for biomedical applications such as tissue regeneration scaffolds and electrode coatings (Lee et al., 2006).

Synthesis and Chemical Transformations

Synthesis of pyrrole derivatives has been explored through innovative methods. For example, the unusual coupling of acetylenic esters and α-amino acids in the presence of cyclohexyl isocyanide or N,N′-Dicyclohexylcarbodiimide has enabled the direct synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives. This method represents a facile approach to synthesizing pyrrole derivatives under neutral conditions (Alizadeh et al., 2008).

Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis is another significant application. This process facilitates the regioselective synthesis of pyrrole-2,4-dicarboxylic acid derivatives from esters and amides of acylacetic acids, demonstrating an efficient pathway for synthesizing complex pyrrole structures (Galenko et al., 2015).

Molecular Recognition and Binding

Molecular recognition in water using calix[4]pyrrole receptors is a notable application in the field of supramolecular chemistry. The introduction of carboxylic acids or amino groups to calix[4]pyrrole enhances its water solubility and ability to bind aromatic N-oxides effectively. This is achieved through a combination of hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions, demonstrating the potential for developing selective, water-soluble receptors for specific molecular targets (Verdejo et al., 2009).

Catalysis and Organic Synthesis

Hydroxyproline derivatives as asymmetric organocatalysts showcase the application of pyrrole derivatives in catalyzing asymmetric reactions of organic compounds. These derivatives, bearing functional groups at the pyrrolidine ring, facilitate various reactions such as aldol reactions, Mannich reactions, and Michael additions. The review emphasizes the significance of recyclable catalysts and their potential applications in green chemistry and technology (Zlotin, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

Properties

IUPAC Name

4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)3-7-4-8(9(11)12)10-5-7/h4-6,10H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRNPVMRVMPJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CNC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147433-59-8
Record name 4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.